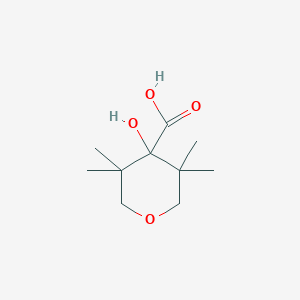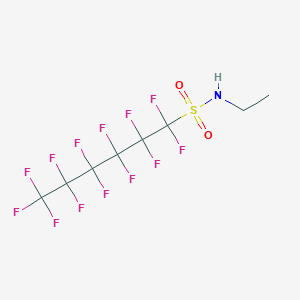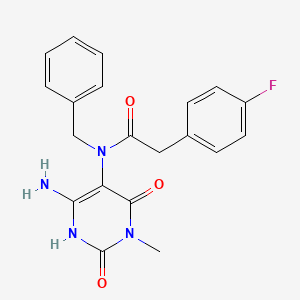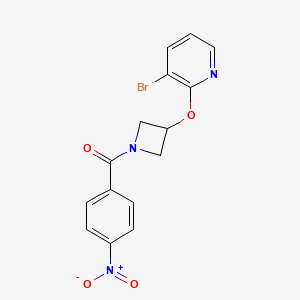
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone is a chemical compound with the molecular formula C13H7ClF2O2 and a molecular weight of 268.65 g/mol It is known for its unique structure, which includes both chloro and difluorophenyl groups attached to a methanone core
Méthodes De Préparation
The synthesis of (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,5-difluorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone exerts its effects involves interactions with various molecular targets. The chloro and difluorophenyl groups can interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone include:
(5-Chloro-2-hydroxyphenyl)(3,5-dichlorophenyl)methanone: Similar structure but with dichloro groups instead of difluoro.
(5-Chloro-2-hydroxyphenyl)(3,5-dimethylphenyl)methanone: Contains dimethyl groups instead of difluoro.
(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone: Features dimethoxy groups instead of difluoro.
The uniqueness of this compound lies in its specific combination of chloro and difluorophenyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H7ClF2O2 |
|---|---|
Poids moléculaire |
268.64 g/mol |
Nom IUPAC |
(5-chloro-2-hydroxyphenyl)-(3,5-difluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClF2O2/c14-8-1-2-12(17)11(5-8)13(18)7-3-9(15)6-10(16)4-7/h1-6,17H |
Clé InChI |
HRZWAMBMEFKMPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)C2=CC(=CC(=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)





![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)

